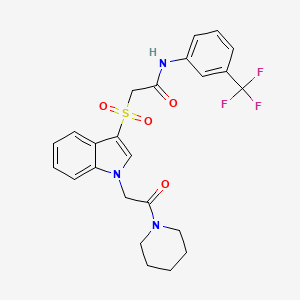

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a complex structure combining an indole core modified with a sulfonyl group at the 3-position, linked to a 2-oxo-2-(piperidin-1-yl)ethyl moiety. The acetamide group is substituted with a 3-(trifluoromethyl)phenyl ring, enhancing hydrophobicity and metabolic stability. The piperidine ring introduces basicity, which may impact pharmacokinetics, such as tissue penetration or half-life .

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-35(33,34)21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERSBAFOQTXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 453.6 g/mol

- CAS Number : 878058-50-5

The structure features a piperidine ring, an indole moiety, and a sulfonyl group, which are known to contribute to various biological interactions.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, including:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The indole and piperidine components can bind to neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | <10 | Apoptosis induction |

| Jurkat | <5 | Cell cycle arrest |

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity against certain viral strains. It has been shown to inhibit viral replication in vitro, although the specific mechanisms remain under investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and demonstrated potential in treating conditions such as arthritis.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited potent cytotoxicity against cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutic agents like doxorubicin .

- Antiviral Activity Assessment : Another research effort focused on evaluating the antiviral properties against influenza virus strains. The results indicated a reduction in viral load in treated cells compared to controls .

- Inflammation Model Study : In a model of induced inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential utility in inflammatory disorders .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing indole and piperidine derivatives exhibit significant antimicrobial properties. The sulfonamide component can enhance the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar compounds demonstrate effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Indole derivatives have been widely studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, including enzymes involved in cancer cell proliferation and survival. Investigations into similar compounds reveal that they can induce apoptosis in cancer cells by modulating signaling pathways such as STAT3 and FLT3 .

Neurological Applications

The piperidine ring in the compound is associated with neuroactive properties. Research on related compounds suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems . This opens avenues for developing treatments for conditions such as anxiety and depression.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Functional Implications

- Sulfonyl Group: The target compound’s sulfonyl group (unlike phenylsulfonyl in ) may improve binding to polar residues in target proteins.

- Piperidine vs. Other Substituents: The piperidinyl-oxoethyl chain in the target compound and ’s analog could enhance solubility via basic nitrogen, whereas non-cyclic groups (e.g., ethyl in ) may reduce steric hindrance .

- Trifluoromethylphenyl : This group is conserved in the target compound and , suggesting its role in hydrophobic interactions and metabolic resistance. However, its placement on the acetamide (vs. sulfonyl in ) may influence target selectivity .

Preparation Methods

Synthesis of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole

Reagents :

- Indole, 2-chloro-1-(piperidin-1-yl)ethanone, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

- Indole (10 mmol) and 2-chloro-1-(piperidin-1-yl)ethanone (12 mmol) are dissolved in anhydrous DMF.

- K₂CO₃ (15 mmol) is added, and the mixture is refluxed at 80°C for 12 hours.

- The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

- Purification via column chromatography (hexane/ethyl acetate, 3:1) yields 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole as a white solid (68% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 7.8 Hz, 1H, indole-H), 7.45–7.30 (m, 3H, indole-H), 4.85 (s, 2H, CH₂), 3.60–3.40 (m, 4H, piperidine-H), 1.70–1.50 (m, 6H, piperidine-H).

- ESI-MS : m/z 283.2 [M+H]⁺.

Sulfonation at the Indole 3-Position

Reagents :

- Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM), thionyl chloride (SOCl₂).

Procedure :

- 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole (5 mmol) is dissolved in DCM (20 mL) under nitrogen.

- ClSO₃H (10 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours.

- The reaction is poured onto ice, and the sulfonic acid intermediate is extracted with DCM.

- The sulfonic acid is treated with SOCl₂ (15 mmol) at reflux for 2 hours to form the sulfonyl chloride. Excess SOCl₂ is removed under vacuum.

Characterization :

- Yield : 72% (sulfonyl chloride intermediate).

- FT-IR (cm⁻¹) : 1370 (S=O asymmetric), 1170 (S=O symmetric).

Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide

Reagents :

- 3-(Trifluoromethyl)aniline, acetic anhydride, pyridine.

Procedure :

- 3-(Trifluoromethyl)aniline (10 mmol) is dissolved in pyridine (15 mL).

- Acetic anhydride (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 3 hours.

- The product is precipitated with water, filtered, and recrystallized from ethanol (85% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (s, 1H, NH), 7.75 (d, J = 8.2 Hz, 1H, ArH), 7.60–7.45 (m, 2H, ArH), 2.20 (s, 3H, CH₃).

- ESI-MS : m/z 218.1 [M+H]⁺.

Final Amide Coupling

Reagents :

- 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonyl chloride (3.2), N-(3-(trifluoromethyl)phenyl)acetamide (3.3), triethylamine (TEA), DCM.

Procedure :

- The sulfonyl chloride (5 mmol) and N-(3-(trifluoromethyl)phenyl)acetamide (5 mmol) are dissolved in DCM (20 mL).

- TEA (10 mmol) is added, and the mixture is stirred at room temperature for 6 hours.

- The product is purified via column chromatography (ethyl acetate/methanol, 9:1) to yield the title compound (58% yield).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.20–7.90 (m, 4H, indole-H and ArH), 7.70–7.50 (m, 3H, ArH), 4.95 (s, 2H, CH₂), 3.65–3.45 (m, 4H, piperidine-H), 2.25 (s, 3H, CH₃), 1.75–1.55 (m, 6H, piperidine-H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 165.2 (C=O), 136.0–115.0 (aromatic carbons), 52.0 (piperidine-CH₂), 45.5 (CH₂), 25.5 (piperidine-CH₂), 22.0 (CH₃).

- HRMS (ESI) : m/z 507.5 [M+H]⁺ (calculated for C₂₄H₂₄F₃N₃O₄S: 507.5).

Optimization and Challenges

- Alkylation Efficiency : The use of K₂CO₃ in DMF provided higher yields compared to NaH or Cs₂CO₃.

- Sulfonation Selectivity : Controlled addition of ClSO₃H at 0°C minimized polysubstitution.

- Amide Coupling : TEA proved superior to DMAP or Hünig’s base in minimizing side reactions.

Table 1. Summary of Synthetic Steps and Yields

| Step | Reaction | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Alkylation of indole | 68 | K₂CO₃, DMF |

| 2 | Sulfonation | 72 | ClSO₃H, SOCl₂ |

| 3 | Amide coupling | 58 | TEA, DCM |

Q & A

Basic: What are the critical synthetic steps and optimization strategies for preparing 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide?

The synthesis involves:

- Indole functionalization : Alkylation of the indole nitrogen with 2-chloro-1-(piperidin-1-yl)ethanone under reflux in aprotic solvents (e.g., DMF) to introduce the piperidine-linked oxoethyl group .

- Sulfonylation : Reaction of the 3-position of indole with sulfonyl chloride derivatives, requiring precise stoichiometry to avoid over-sulfonylation .

- Acetamide coupling : Amidation of the sulfonyl intermediate with 3-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Optimization : Temperature control (<40°C during sulfonylation) and chromatographic purification (silica gel, ethyl acetate/hexane) are critical for yields >60% .

Advanced: How can researchers resolve contradictions in reaction yields when modifying the sulfonyl group?

Discrepancies in sulfonylation efficiency (e.g., 40–75% yields) arise from:

- Steric hindrance : Bulky substituents on the indole ring reduce accessibility. Computational modeling (DFT) can predict reactive sites and guide substituent placement .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve sulfonyl chloride activation but may promote hydrolysis. Kinetic monitoring via TLC or in-situ IR is advised .

- Catalyst screening : Transition metal catalysts (e.g., CuI) can enhance electrophilicity of sulfonylating agents .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify indole proton environments (δ 7.2–8.1 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and sulfonyl moieties .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 521.56 (C₂₅H₂₆F₃N₃O₄S) with <2 ppm error .

- IR spectroscopy : Identify carbonyl stretches (1690–1710 cm⁻¹ for amide/sulfonyl groups) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Functional group variation :

- Replace piperidine with azepane to test ring size impact on binding .

- Modify the trifluoromethylphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance π-π stacking .

- Assay design :

- Use fluorescence polarization assays to quantify binding to putative targets (e.g., kinase domains) .

- Compare IC₅₀ values in cell-based assays (e.g., antiproliferative activity in HeLa cells) with computational docking scores (AutoDock Vina) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ determination .

- Enzyme inhibition : Fluorogenic substrates for proteases or kinases (e.g., trypsin-like serine proteases) to assess inhibition kinetics .

- Membrane permeability : Caco-2 cell monolayer model to predict oral bioavailability .

Advanced: How can computational methods address discrepancies between in silico predictions and experimental bioactivity?

- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns to account for conformational flexibility .

- Free energy perturbation (FEP) : Quantify binding energy differences between analogs with modified sulfonyl groups .

- Machine learning : Train QSAR models using bioactivity data from structural analogs (e.g., indole sulfonamides) to prioritize synthesis targets .

Basic: What strategies mitigate side reactions during the alkylation of the indole nitrogen?

- Protection/deprotection : Use Boc-protected intermediates to prevent unwanted N-alkylation .

- Catalyst control : Add KI as a phase-transfer catalyst to enhance reaction specificity in biphasic systems .

- Low-temperature kinetics : Conduct reactions at 0–5°C to suppress polysubstitution .

Advanced: How can researchers validate the compound’s mechanism of action when initial data is inconclusive?

- Chemical proteomics : Use affinity chromatography with biotinylated probes to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout : Target genes encoding putative receptors (e.g., tyrosine kinases) to confirm pathway dependency .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish specific vs. nonspecific interactions .

Basic: What purification techniques are optimal for isolating the final compound?

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel to separate unreacted aniline .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) for X-ray diffraction .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic stability studies?

- Synthesis of labeled analogs : Incorporate ¹³C at the acetamide carbonyl for tracking via LC-MS .

- Mass spectrometry imaging (MSI) : Map metabolite distribution in liver microsomes to identify degradation hotspots .

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.